Cas no 88211-44-3 (Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)-)

Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- 化学的及び物理的性質
名前と識別子
-
- Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)-
- AMINOMETHYLATING REAGENT A
- (METHOXYMETHYL)BIS(TRIMETHYLSILYL)AMINE
- [N,N-Bis(trimethylsilyl)amino]methyl methyl ether
- N-(Methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- N-(methoxymethyl)bis(trimethylsilyl)amine
- N,N-bis(trimethylsilyl)methoxymethylamine
- Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)
- DTXSID80463351
- MFCD17018871
- 88211-44-3
- N,N-bis(trimethylsilyl)aminomethyl methyl ether
- 1-methoxy-N,N-bis(trimethylsilyl)methanamine
- SY287544
- SCHEMBL4907600
-
- MDL: MFCD17018871
- インチ: InChI=1S/C8H23NOSi2/c1-10-8-9(11(2,3)4)12(5,6)7/h8H2,1-7H3
- InChIKey: AYYQEQCMWOPLLS-UHFFFAOYSA-N
- ほほえんだ: COCN([Si](C)(C)C)[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 205.13200
- どういたいしつりょう: 205.13181743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 12.5Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- PSA: 12.47000
- LogP: 2.56210
Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- セキュリティ情報
Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1189129-5g |
N-(Methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
88211-44-3 | 95% | 5g |
$715 | 2024-07-19 | |
eNovation Chemicals LLC | Y1189129-5g |
N-(Methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
88211-44-3 | 95% | 5g |
$715 | 2025-02-21 | |
eNovation Chemicals LLC | Y1189129-5g |
N-(Methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
88211-44-3 | 95% | 5g |
$715 | 2025-02-26 |
Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- 関連文献
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)-に関する追加情報
Silanamine, N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- (CAS No. 88211-44-3)
Silanamine, specifically N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- (CAS No. 88211-44-3), is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a silyl group with an amine functionality. The presence of the trimethylsilyl (TMS) group and the methoxymethyl substituent makes this compound particularly versatile in its reactivity and utility.
The synthesis of this compound typically involves the reaction of amines with silylating agents under controlled conditions. Recent advancements in organosilicon chemistry have enabled the development of more efficient and selective methods for synthesizing such compounds. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and product yields. These innovations have not only improved the production process but also expanded the potential applications of this compound.
Silanamines like N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- are widely used as intermediates in organic synthesis. Their ability to act as both nucleophiles and leaving groups makes them valuable in constructing complex molecular architectures. In drug discovery, these compounds have been employed as building blocks for creating bioactive molecules with specific pharmacological properties.
One of the most notable applications of this compound is in the field of catalysis. The silyl group imparts unique electronic and steric properties to the molecule, enabling it to act as an effective catalyst in various reactions. Recent studies have demonstrated its utility in asymmetric catalysis, where it facilitates the formation of chiral centers with high enantioselectivity. This has significant implications for the production of enantiomerically pure drugs and fine chemicals.
In addition to its role in synthesis and catalysis, this compound has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in designing novel materials for sensing and separation technologies. For example, researchers have developed sensors based on this compound for detecting trace amounts of metal ions in environmental samples.
The chemical stability and reactivity of N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- silanamine make it a valuable tool in analytical chemistry as well. It has been used as a derivatizing agent for improving the detectability of certain analytes in mass spectrometry and chromatographic techniques. Recent advancements in analytical methods have further enhanced its utility in these areas.
From an environmental standpoint, understanding the fate and behavior of this compound is crucial for ensuring its safe use and disposal. Studies have shown that under certain conditions, this compound undergoes hydrolysis to form less hazardous byproducts. This information is vital for developing strategies to minimize its environmental impact.
In conclusion, N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)- silanamine (CAS No. 88211-44-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity continue to drive innovative research and development efforts. As new discoveries emerge, this compound is expected to play an even more significant role in advancing modern chemistry.
88211-44-3 (Silanamine,N-(methoxymethyl)-1,1,1-trimethyl-N-(trimethylsilyl)-) 関連製品
- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)
- 2137513-80-3(2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid)
- 1225536-01-5(3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid)
- 736957-46-3(N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 2227708-29-2((2S)-2-(heptan-4-yl)oxirane)
- 1806838-97-0(6-Amino-3-chloro-2-cyano-4-(difluoromethyl)pyridine)
- 1806800-97-4(4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde)
- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)
- 2138141-68-9(2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-)
- 1805116-75-9(2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride)




